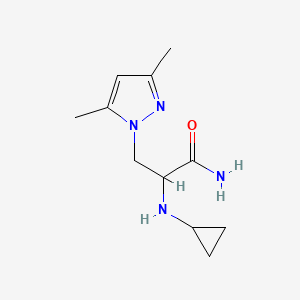
2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropylamine and 3,5-dimethyl-1H-pyrazole intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation, to yield the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or pyrazolyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)-3-(1H-pyrazol-1-yl)propanamide
- 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pentanamide
Uniqueness
2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, with CAS number 1249608-95-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and antioxidant properties, as well as potential applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₇N₃O₂
- Molecular Weight : 223.27 g/mol
- Structure : The compound features a cyclopropylamino group attached to a pyrazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has been evaluated against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 - 250 µg/mL |
| Escherichia coli | 31.25 - 250 µg/mL |
| Klebsiella pneumoniae | 31.25 - 250 µg/mL |
| Pseudomonas aeruginosa | 31.25 - 250 µg/mL |
| Candida albicans | 62.5 µg/mL |
| Saccharomyces cerevisiae | 31.25 µg/mL |
These results indicate that the compound exhibits significant antibacterial and antifungal activities, particularly against Candida albicans and Saccharomyces cerevisiae .
Antioxidant Activity
In addition to its antimicrobial properties, the compound has shown promising antioxidant activity. The antioxidant capacity was compared with standard agents such as butylhydroxytoluene (BHT). Compounds derived from pyrazole structures have demonstrated significant inhibition of free radicals, suggesting their potential as dual-action agents in therapeutic applications .
Molecular docking studies have provided insights into the interaction mechanisms of this compound with target proteins. These studies revealed favorable binding affinities and interaction modes that may contribute to its biological activities .
Case Studies
A study focusing on a series of synthesized pyrazole compounds demonstrated that those containing the cyclopropylamino group exhibited enhanced antimicrobial properties compared to their counterparts lacking this functional group. This suggests that structural modifications can significantly influence biological activity .
Potential Applications
Given its biological profile, this compound holds promise for further development in several areas:
- Antimicrobial Agents : Its efficacy against resistant strains of bacteria and fungi positions it as a candidate for new antibiotic formulations.
- Antioxidants : The compound's ability to scavenge free radicals could lead to applications in preventing oxidative stress-related diseases.
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-(3,5-dimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C11H18N4O/c1-7-5-8(2)15(14-7)6-10(11(12)16)13-9-3-4-9/h5,9-10,13H,3-4,6H2,1-2H3,(H2,12,16) |
InChI Key |
WTRPWSDEYUIEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C(=O)N)NC2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















